molecular formula C19H20N4O2 B610180 Varoglutamstat CAS No. 1276021-65-8

Varoglutamstat

货号: B610180
CAS 编号: 1276021-65-8
分子量: 336.4 g/mol
InChI 键: XHIKZWOEFZENIX-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PQ-912: 是一种针对谷氨酰胺环化酶 (QC) 谷氨酰胺肽环化转氨酶 (QPCT) 的小分子抑制剂。这种金属酶在阿尔茨海默病 (AD) 患者的大脑中起着至关重要的作用。QC 会生成焦谷氨酸 Aβ (pGlu-Aβ) ,一种经修饰的、致病性的淀粉样蛋白β肽 (Aβ)。通过催化暴露在 Aβ N 端的谷氨酸的环化,QC 会促进有毒且高度易于聚集的 pGlu-Aβ 的形成。 这些 pGlu-Aβ 种类是 AD 患者淀粉样蛋白斑块的主要成分 .

准备方法

合成路线和反应条件: PQ-912 的合成路线涉及设计和优化化学反应来抑制 QC。虽然具体细节属于专有信息,但研究人员已经开发出在实验室中合成这种化合物的方法。

工业生产方法: 由于 PQ-912 处于研究阶段,关于其大规模工业生产方法的信息有限。 随着其临床开发的进展,工业规模的合成可能会变得更加相关。

化学反应分析

反应类型: PQ-912 主要抑制 QC 的酶活性,阻止 Aβ 中谷氨酸残基的环化。这种抑制会减少 pGlu-Aβ 的形成。

常用试剂和条件: 用于 PQ-912 合成的确切试剂和条件属于专有信息。 该化合物的药代动力学和药效学性质已在临床试验中得到研究 . 进一步研究可能会揭示更多细节。

主要产物: PQ-912 作用产生的主要产物是 pGlu-Aβ 水平的降低,这可能会减缓 AD 病理进展。

科学研究应用

Clinical Trials and Efficacy

  • Phase 1 and Phase 2 Trials :
    • Varoglutamstat has successfully completed Phase 1 trials involving healthy volunteers, demonstrating a good safety profile and tolerability across a wide dosage range (10 mg to 3600 mg) .
    • The ongoing Phase 2a trial (SAPHIR) has shown significant cognitive improvements in patients with mild Alzheimer's disease after three months of treatment .
  • Cognitive Improvement :
    • In the VIVA-MIND trial, patients treated with this compound exhibited improvements in working memory and reductions in synaptotoxicity, indicating enhanced synaptic function .
    • The compound has also shown no on-target toxicity or signs of amyloid-related imaging abnormalities (ARIA), which are common side effects associated with other Alzheimer’s treatments .

Data Summary from Alzheimer's Studies

Study NamePhaseParticipantsKey Findings
SAPHIR2a120Significant cognitive improvement after 12 weeks
VIVA-MIND2bOngoingEnhanced working memory and reduced neurotoxic markers

Clinical Trials and Efficacy

This compound is also being explored for its potential to improve kidney function, particularly in patients with diabetic kidney disease.

  • Phase 2b Study (VIVIAD) :
    • This study demonstrated statistically significant improvements in estimated glomerular filtration rate (eGFR) compared to placebo, with notable effects observed in the diabetes subgroup .
    • The results indicated an average improvement of eGFR by over 8.2 mL/min/1.73m²/year in the diabetes subgroup, highlighting this compound's potential renal protective effects .

Data Summary from Kidney Studies

Study NamePhaseParticipantsKey Findings
VIVIAD2b141Significant improvement in eGFR compared to placebo
Diabetes Subgroup2b20eGFR improved by >8.2 mL/min/1.73m²/year

Safety Profile

Across both Alzheimer’s and kidney studies, this compound has shown a favorable safety profile. Adverse events were primarily mild and gastrointestinal in nature, with no significant renal or metabolic complications reported . The compound's pharmacokinetics indicate a rapid absorption and distribution profile, achieving peak concentrations in cerebrospinal fluid within hours after administration .

作用机制

PQ-912 通过特异性地与 QC 结合,抑制其酶活性来发挥作用。通过减少 pGlu-Aβ 的产生,PQ-912 可能会减轻与 AD 相关的病理。

相似化合物的比较

虽然 PQ-912 是首个 QC 抑制剂,但其他靶向 pGlu-Aβ 的化合物包括免疫疗法,如度纳单抗和瑞美特尼妥。 PQ-912 的独特之处在于其采用小分子方法来减少 pGlu-Aβ 的生成 .

生物活性

Varoglutamstat, also known as PQ912, is a first-in-class small molecule currently under investigation for its therapeutic potential in treating early Alzheimer's disease (AD). This compound functions primarily as an inhibitor of glutaminyl cyclase (QC), an enzyme that modifies amyloid-β (Aβ) peptides into a neurotoxic form known as pyroglutamate Aβ (pGlu-Aβ). This article delves into the biological activity of this compound, detailing its mechanism of action, pharmacological properties, and findings from clinical studies.

This compound specifically targets and inhibits glutaminyl cyclase, which plays a crucial role in the post-translational modification of proteins involved in neurodegenerative processes. The inhibition of QC leads to:

  • Reduction of pGlu-Aβ : By preventing the cyclization of glutamate residues in Aβ peptides, this compound decreases the levels of pGlu-Aβ, which is known to be synaptotoxic and contributes to cognitive decline in AD.
  • Decrease in pGlu-CCL2 : This compound also reduces the levels of pGlu-CCL2, a modified form of the cytokine monocyte chemoattractant protein-1 (CCL2), which is implicated in neuroinflammation associated with AD .

Pharmacokinetics and Pharmacodynamics

Research indicates that this compound exhibits favorable pharmacokinetic properties across various species, including humans. Key findings include:

  • Potency : this compound has shown potent inhibitory effects on QC with Ki values ranging from 20 to 65 nM across different models .
  • Cerebrospinal Fluid Concentration : In animal studies, an oral dose of 200 mg/kg/day resulted in significant reductions in pGlu-Aβ levels and improved cognitive performance in spatial learning tasks .
  • Clinical Trials : In a Phase 1 study, doses up to 1800 mg twice daily were well tolerated, demonstrating clear pharmacodynamic effects on QC inhibition in plasma and cerebrospinal fluid (CSF) .

Phase 2 Trials

The efficacy and safety of this compound have been evaluated through several clinical trials:

  • VIVIAD Study :
    • Design : A randomized, double-blind, placebo-controlled trial aimed at assessing safety and cognitive efficacy in early AD patients.
    • Results : Participants receiving 800 mg twice daily for 12 weeks exhibited significant improvements in working memory and reductions in synaptotoxicity markers .
  • VIVA-MIND Study :
    • Focus : This trial further explored this compound's effects on kidney function alongside its primary cognitive endpoints.
    • Findings : Results indicated a statistically significant improvement in estimated glomerular filtration rate (eGFR) among treated patients compared to placebo .

Summary of Key Clinical Findings

StudyDose (mg)DurationKey Findings
VIVIAD800 BID12 weeksImproved working memory; reduced synaptotoxicity
VIVA-MIND600 BID72 weeksSignificant improvement in eGFR (>4 mL/min/1.73m²)

Case Studies

In addition to clinical trial data, individual case studies have provided insights into this compound's therapeutic potential:

  • Case Study Example : A participant from the VIVIAD trial exhibited notable cognitive improvements alongside a decrease in neurogranin levels—an indicator of synaptic integrity—after treatment with this compound for 12 weeks. This aligns with findings that suggest enhanced synaptoplasticity due to QC inhibition .

属性

IUPAC Name

(5S)-1-(3H-benzimidazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-9-25-15-6-3-13(4-7-15)18-11-20-19(24)23(18)14-5-8-16-17(10-14)22-12-21-16/h3-8,10,12,18H,2,9,11H2,1H3,(H,20,24)(H,21,22)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIKZWOEFZENIX-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2CNC(=O)N2C3=CC4=C(C=C3)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)[C@H]2CNC(=O)N2C3=CC4=C(C=C3)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276021-65-8
Record name PQ-912
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276021658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5S)-1-(1H-1,3-benzodiazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VAROGLUTAMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3DSH8LL4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Varoglutamstat
Reactant of Route 2
Reactant of Route 2
Varoglutamstat
Reactant of Route 3
Reactant of Route 3
Varoglutamstat
Reactant of Route 4
Reactant of Route 4
Varoglutamstat
Reactant of Route 5
Reactant of Route 5
Varoglutamstat
Reactant of Route 6
Reactant of Route 6
Varoglutamstat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。